molecular formula C17H20F3NO3S2 B12107433 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate

1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate

Cat. No.: B12107433
M. Wt: 407.5 g/mol
InChI Key: PKZZIJPQZUMVFM-UHFFFAOYSA-N
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Description

1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate is a chemical compound with a unique structure that includes a trifluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate typically involves the reaction of benzylamine with a trifluoromethylsulfanyl-containing reagent under controlled conditions. The tosylate group is introduced to enhance the compound’s stability and solubility. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosylate group enhances solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H20F3NO3S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;[1-phenyl-3-(trifluoromethylsulfanyl)propan-2-yl]azanium

InChI

InChI=1S/C10H12F3NS.C7H8O3S/c11-10(12,13)15-7-9(14)6-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6-7,14H2;2-5H,1H3,(H,8,9,10)

InChI Key

PKZZIJPQZUMVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CC(CSC(F)(F)F)[NH3+]

Origin of Product

United States

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